1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone
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Overview
Description
1,4-Dioxa-8-azaspiro[45]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This involves the reaction of piperidin-4-one with ethylene glycol to form the spirocyclic intermediate.
Functionalization of the Pyrimidine Ring:
Coupling Reactions: The final step involves coupling the spirocyclic intermediate with the functionalized pyrimidine derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets and influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound used in organic synthesis.
6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-ylboronic acid: A derivative used in the synthesis of more complex molecules.
Uniqueness
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone is unique due to its combination of a spirocyclic core with a functionalized pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[6-(4-methylanilino)pyrimidin-4-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-18-2-4-20(5-3-18)27-21-16-22(26-17-25-21)28-10-6-19(7-11-28)23(30)29-12-8-24(9-13-29)31-14-15-32-24/h2-5,16-17,19H,6-15H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQRJWXYRXLIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCC(CC3)C(=O)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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